molecular formula C10H13NO B072428 4-Dimethylamino-o-tolualdehyde CAS No. 1199-59-3

4-Dimethylamino-o-tolualdehyde

Cat. No. B072428
CAS RN: 1199-59-3
M. Wt: 163.22 g/mol
InChI Key: XZWMCPUAUNHGPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Dimethylamino-o-tolualdehyde involves several chemical processes. For instance, Karthick et al. (2019) described the synthesis of a molecular adduct 4-(dimethylamino)benzaldehyde 4-nitrophenol through crystal engineering, involving the reaction of 4-(dimethylamino)benzaldehyde and 4-nitrophenol (Karthick et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-Dimethylamino-o-tolualdehyde has been a subject of various studies. For example, Rocha et al. (2015) conducted a detailed investigation of its molecular structure using IR, Raman spectra, and DFT methods, offering insights into its geometric optimization and thermodynamic parameters (Rocha et al., 2015).

Chemical Reactions and Properties

The compound's participation in chemical reactions and its inherent chemical properties have been extensively studied. Singh et al. (2016), for instance, examined its role as a corrosion inhibitor, revealing its interaction with metal surfaces and related efficiency (Singh et al., 2016).

Physical Properties Analysis

The physical properties of 4-Dimethylamino-o-tolualdehyde, including its solubility, melting point, and thermal behavior, have been analyzed in studies like that of Jebin et al. (2016), which investigated the crystal growth and physical properties of a related single crystal (Jebin et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, have been a focus of various research efforts. Asghar et al. (2014), for example, explored the oxidation of derivatives of this compound, shedding light on its reactivity and thermodynamic stability (Asghar et al., 2014).

Scientific Research Applications

  • Synthesis of Iminium Salts : 4-(Dimethylamino)benzaldehyde is used in the alkylation at the N atom, leading to the creation of iminium salts. These salts undergo hydrolysis to yield hydrotetrafluoroborates, which are significant in various chemical reactions (Froschauer et al., 2013).

  • Applications in Opto-Electronics : A study synthesizing a molecular adduct of 4-(Dimethylamino)benzaldehyde with 4-nitrophenol highlights its potential in third-order nonlinear optical (TONLO) applications. This includes laser damage threshold studies, optical limiting behavior, and dielectric behavior investigations (Karthick et al., 2019).

  • Corrosion Inhibition : This compound has been investigated as a corrosion inhibitor for mild steel in acidic solutions. It acts as a mixed-type inhibitor and adheres to Langmuir's adsorption isotherm (Singh et al., 2016).

  • Crystal Growth and Physical Properties : The growth of 4-(Dimethylamino)benzaldehyde-2,4-dinitroaniline crystals by slow evaporation technique, and its physical properties such as optical and thermal behavior, as well as third-order nonlinear optical properties, are studied (Jebin et al., 2016).

  • Biocatalysis and Green Chemistry : Demonstrated a simple and environmentally friendly procedure for the reduction of 4-(Dimethylamino)benzaldehyde using carrot bits in water, introducing concepts of biocatalysis and green chemistry to students (Omori et al., 2012).

  • Spectroscopic Analysis and Molecular Structure : The vibrational dynamics and molecular structure of crystalline 4-(Dimethylamino)benzaldehyde have been investigated using techniques like Inelastic Neutron Scattering and periodic DFT calculations (Nolasco et al., 2022).

  • Antibacterial Activity of Schiff Base Compounds : Synthesized Schiff base compounds from 4-(Dimethylamino)benzaldehyde showed significant antibacterial activity against various human pathogens, including both gram-positive and gram-negative bacteria (Al-Rufaie, 2017).

  • Quantification of Proanthocyanidins in Cranberry Powders : Used in the validation of a colorimetric method for quantifying proanthocyanidins in cranberry powders, essential for establishing dosage guidelines for their uropathogenic bacterial anti-adhesion effect (Prior et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

4-(dimethylamino)-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-6-10(11(2)3)5-4-9(8)7-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWMCPUAUNHGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152616
Record name 4-Dimethylamino-o-tolualdehyde
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylamino-o-tolualdehyde

CAS RN

1199-59-3
Record name 4-(Dimethylamino)-2-methylbenzaldehyde
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Record name 4-Dimethylamino-o-tolualdehyde
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Record name 1199-59-3
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Record name 4-Dimethylamino-o-tolualdehyde
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Record name 4-dimethylamino-o-tolualdehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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